Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

(R)-1,1,2-Triphenylethane-1,2-diol structure
95061-46-4 structure
Productnaam:(R)-1,1,2-Triphenylethane-1,2-diol
CAS-nummer:95061-46-4
MF:C20H18O2
MW:290.355725765228
MDL:MFCD00134424
CID:61762
PubChem ID:87577259

(R)-1,1,2-Triphenylethane-1,2-diol Chemische en fysische eigenschappen

Naam en identificatie

    • (R)-1,1,2-Triphenylethane-1,2-diol
    • (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
    • (R)-( )-1,1,2-Triphenylethane-1,2-diol
    • (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol
    • (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL
    • AK109101
    • (R)-(+)-1,1,2-Triphenylethane-1,2-diol
    • (R)-1,1,2-Triphenylethylene glycol
    • O023
    • AX8046990
    • ST24035121
    • 061T464
    • (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)
    • 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)
    • (2R)-1,1,2-Triphenylethane-1,2-diol
    • (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol
    • (R)-1,1,2-Triphenyl-1,2-ethanediol
    • MDL: MFCD00134424
    • Inchi: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1
    • InChI-sleutel: GWVWUZJOQHWMFB-LJQANCHMSA-N
    • LACHT: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O

Berekende eigenschappen

  • Exacte massa: 290.13100
  • Monoisotopische massa: 290.131
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 305
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.5

Experimentele eigenschappen

  • Kleur/vorm: Beige crystal
  • Dichtheid: 1.196
  • Smeltpunt: 122.0 to 130.0 deg-C
  • Kookpunt: 452.3 ℃ at 760 mmHg
  • Vlampunt: 210°C
  • Brekindex: 220 ° (C=1, EtOH)
  • PSA: 40.46000
  • LogboekP: 3.65610
  • Oplosbaarheid: Not determined

(R)-1,1,2-Triphenylethane-1,2-diol Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P280-P305+P351+P338
  • Opslagvoorwaarde:Sealed in dry,2-8°C

(R)-1,1,2-Triphenylethane-1,2-diol Douanegegevens

  • HS-CODE:2906299090
  • Douanegegevens:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(R)-1,1,2-Triphenylethane-1,2-diol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Ambeed
A155244-5g
(R)-1,1,2-Triphenyl-1,2-ethanediol
95061-46-4 98%
5g
$34.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1499-5g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 98.0%(GC)
5g
¥1680.0 2022-06-10
Biosynth
IT58095-10 g
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
95061-46-4
10g
$435.50 2023-01-04
Chemenu
CM282385-25g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 95+%
25g
$447 2022-06-09
TRC
R076540-5g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4
5g
$ 625.00 2022-06-03
TRC
R076540-2.5g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4
2.5g
$ 290.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R12060-1g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4
1g
¥176.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009950-1g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 98%
1g
¥50 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009950-5g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 98%
5g
¥211 2024-07-19
BAI LING WEI Technology Co., Ltd.
J92097576-1g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 95+%
1g
¥2394 2023-11-24

(R)-1,1,2-Triphenylethane-1,2-diol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  4 h, reflux
1.2 Solvents: Water ;  1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 h, pH 2 - 2.5, rt
Referentie
Preparation of atorvastatin
, United States, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetates
Devant, Ralf; Mahler, Ulrike; Braun, Manfred, Chemische Berichte, 1988, 121(3), 397-406

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referentie
Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamates
Lange, Heiko; Huenerbein, Robert; Wibbeling, Birgit; Froehlich, Roland; Grimme, Stefan; et al, Synthesis, 2008, (18), 2905-2918

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ;  -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol ,  tert-Butyl methyl ether
Referentie
An improved process for the preparation of atorvastatin and intermediates
, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Solvents: Diethyl ether
Referentie
1,1,2-Triphenyl-1,2-ethanediol
Braun, Manfred, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Productiemethode 6

Reactievoorwaarden
Referentie
New methods of resolution of racemic diols using (S)-proline
Periasamy, Mariappan; Ramanathan, C. Ramaraj; Prasad, A. S. Bhanu; Kanth, J. V. Bhaskar, Enantiomer, 1998, 3(1), 3-7

Productiemethode 7

Reactievoorwaarden
1.1 Solvents: Diethyl ether ;  0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux
Referentie
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-)
Braun, Manfred; Graef, Silke; Herzog, Sabine, Organic Syntheses, 1995, 72, 32-7

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  reflux
Referentie
2-Hydroxy-1,2,2-triphenylethyl Acetate
Braun, Manfred, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Referentie
Synthesis of N-Boc-statine and epi-statine
Wuts, Peter G. M.; Putt, Sterling R., Synthesis, 1989, (12), 951-3

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ;  15 h, 25 °C
1.2 Reagents: Methyl iodide ;  30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Referentie
A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketones
Anwar, Shaik; Periasamy, Mariappan, Tetrahedron: Asymmetry, 2007, 17(23), 3244-3247

Productiemethode 11

Reactievoorwaarden
Referentie
Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved forms
Weber, Edwin; Hager, Orm; Foces-Foces, Concepcion; Llamas-Saiz, Antonio L., Journal of Physical Organic Chemistry, 1996, 9(1), 50-60

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ;  20 min, rt
Referentie
A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel
Kumar, G. D. Kishore; Baskaran, Sundarababu, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referentie
Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moiety
Barbier, Pierre; Schneider, Fernand; Widmer, Ulrich, Helvetica Chimica Acta, 1987, 70(5), 1412-18

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  reflux
Referentie
2-Hydroxy-1,2,2-triphenylethyl acetate
Braun, Manfred, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

(R)-1,1,2-Triphenylethane-1,2-diol Raw materials

(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol
A859212
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):165.0